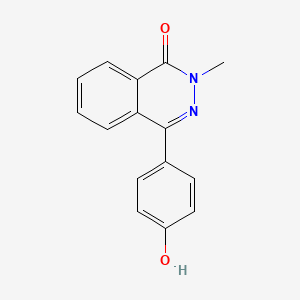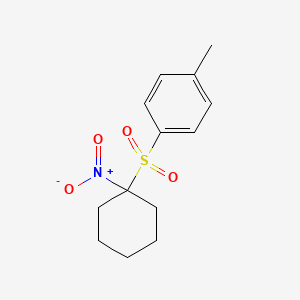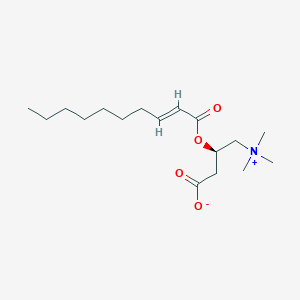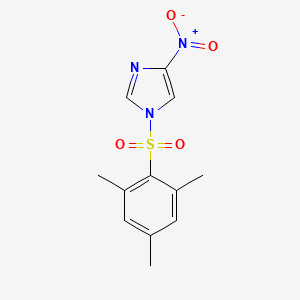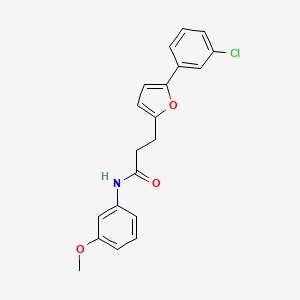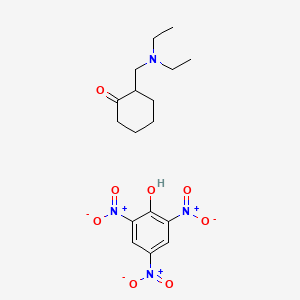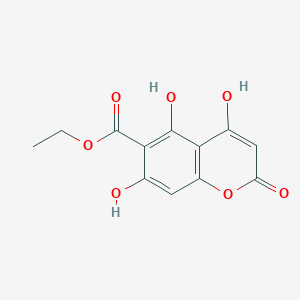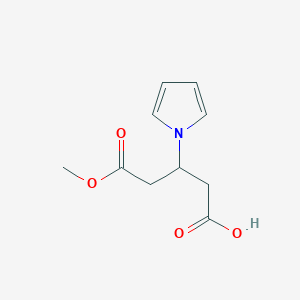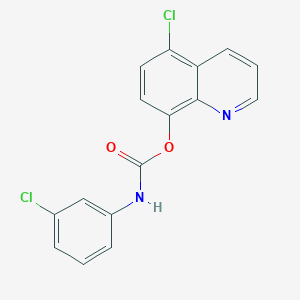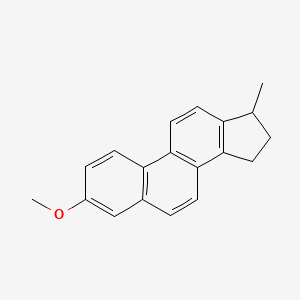
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene structure.
Introduction of Methoxy and Methyl Groups: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base. The methyl group is typically added via alkylation reactions.
Hydrogenation: The final step involves the hydrogenation of the compound to achieve the 16,17-dihydro configuration.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to further hydrogenation of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated derivatives
Substitution: Compounds with different functional groups replacing the methoxy group
Aplicaciones Científicas De Investigación
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene
- 15H-Cyclopenta[a]phenanthrene
Uniqueness
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features, such as the methoxy and methyl groups and the 16,17-dihydro configuration. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
26584-90-7 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
3-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-3-6-17-15(12)9-10-18-16-8-5-14(20-2)11-13(16)4-7-19(17)18/h4-5,7-12H,3,6H2,1-2H3 |
Clave InChI |
OHUVARMUSXRWPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C=CC3=C2C=CC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



